
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole
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Overview
Description
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole is a synthetic indazole derivative featuring a trifluoromethylphenyl group at the 1-position and a piperidinopropoxy substituent at the 3-position. Indazole scaffolds are widely studied in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and infectious diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may improve pharmacokinetic properties such as solubility and target binding affinity .
Preparation Methods
The synthesis of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidinopropoxy Group: This is usually done through nucleophilic substitution reactions where the piperidinopropoxy group is introduced to the indazole core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related indazole derivatives:
Key Observations:
Structural Variations and Activity: The target compound shares the trifluoro-m-tolyl group with UM 866 and Fluometuron, but its indazole core distinguishes it from these analogs. The piperidinopropoxy chain at the 3-position may enhance membrane permeability compared to shorter alkoxy chains (e.g., ethoxy in Compound 105) . Compound 105 demonstrates potent FGFR inhibition, suggesting that indazole derivatives with extended substituents (e.g., benzimidazole-ethoxy groups) are effective in kinase targeting. The target compound’s piperidinopropoxy group could similarly engage hydrophobic kinase pockets .
Synthetic Complexity: The synthesis of Compound 89 achieved only 30% yield, highlighting challenges in alkylating indazole cores with bulky groups. The target compound’s piperidinopropoxy side chain may require optimized coupling conditions to improve efficiency .
Role of Trifluoromethyl Groups :
- The trifluoro-m-tolyl moiety in UM 866 and Fluometuron contributes to enhanced binding affinity and environmental persistence, respectively. This group’s electron-withdrawing properties in the target compound may stabilize interactions with enzymatic targets .
Biological Applications :
- Unlike oxadiazole-indazole hybrids (), which show broad-spectrum antimicrobial activity, the target compound’s piperidine and trifluoromethyl groups may favor kinase or CNS targets due to improved blood-brain barrier penetration .
Biological Activity
3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22F3N3O
- Molecular Weight : 353.38 g/mol
- CAS Number : Not specified in the search results.
The compound features a piperidine ring linked to a propoxy group and an indazole moiety substituted with a trifluoromethyl group. This structural configuration is significant for its biological activity.
Biological Activity Overview
The biological activity of 3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, similar to the target compound, exhibit promising antimicrobial properties. For instance, studies on piperidine-based compounds have shown effectiveness against various fungal pathogens, including Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL for related structures .
Compound | MIC (μg/mL) | MFC (μg/mL) | Activity |
---|---|---|---|
pta1 | 0.24 | 0.97 | Fungal Inhibition |
pta2 | 0.50 | 1.50 | Fungal Inhibition |
pta3 | 0.97 | 3.90 | Fungal Inhibition |
2. Antitumor Activity
The compound's structural elements suggest potential antitumor activity through modulation of specific signaling pathways such as the PI3K/Akt pathway. Piperidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various tumor models .
3. Neuropharmacological Effects
Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS). The trifluoromethyl group may enhance lipophilicity, potentially increasing blood-brain barrier permeability and CNS activity .
The mechanisms by which 3-(Piperidinopropoxy)-1-(α,α,α-trifluoro-m-tolyl)-1H-indazole exerts its biological effects are still under investigation but may include:
- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in related piperidine derivatives, suggesting that this compound may similarly disrupt normal cell cycle progression in cancer cells .
- Apoptosis Induction : Evidence from studies indicates that certain piperidine derivatives promote apoptotic pathways in target cells .
- Membrane Disruption : Antifungal activity is often associated with the disruption of pathogen plasma membranes, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- A study on piperidine derivatives demonstrated significant antifungal activity against Candida auris, indicating that modifications in the piperidine structure can enhance efficacy against resistant strains .
- Research into neuroactive compounds has highlighted the importance of trifluoromethyl substitutions in enhancing receptor binding affinities and selectivity for CNS targets .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Mannich Base Formation : Reacting indazole with formaldehyde and piperidine to introduce the piperidinopropoxy group .
- Substitution Reactions : Attaching the trifluoromethyl-m-tolyl group via nucleophilic aromatic substitution or cross-coupling under Pd catalysis .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane and verify purity via HPLC (>95%) .
- Critical Parameters : Control reaction temperature (60–80°C for Mannich base) and stoichiometric ratios (1:1.2 for indazole:formaldehyde) to minimize by-products .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of the trifluoromethyl-m-tolyl group via a singlet at δ 7.4–7.6 ppm (aromatic protons) and the piperidine moiety via multiplet signals at δ 2.5–3.0 ppm .
- 19F NMR : A distinct peak near δ -60 ppm confirms the CF3 group .
- IR : Look for C-F stretching at 1100–1250 cm⁻¹ and N-H (indazole) at 3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z ~408 (calculated via PubChem data for similar analogs) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Microtubule Inhibition : The indazole core mimics tubulin-binding agents (e.g., vinca alkaloids), suggesting potential anticancer activity .
- Antimicrobial Activity : Piperidine and trifluoromethyl groups enhance membrane permeability, as seen in oxadiazole-indazole hybrids .
- Kinase Targets : Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets due to the planar indazole ring .
Q. How do substituents (e.g., trifluoromethyl, piperidinopropoxy) influence solubility and bioavailability?
- Methodological Answer :
- LogP Analysis : The trifluoromethyl group increases lipophilicity (LogP ~3.5), while the piperidinopropoxy moiety enhances water solubility via protonation at physiological pH .
- Permeability Assays : Use Caco-2 cell models to measure apparent permeability (Papp). Piperidine derivatives typically show Papp >5 × 10⁻⁶ cm/s .
Q. What are standard protocols for preliminary cytotoxicity screening?
- Methodological Answer :
- Cell Lines : Use MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (control) .
- MTT Assay : Incubate cells with 0.1–100 µM compound for 48–72 hours. Calculate IC50 via nonlinear regression (GraphPad Prism) .
- Positive Controls : Compare with doxorubicin (IC50 ~0.1–1 µM) to benchmark activity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported SAR for indazole derivatives?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at C3) .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability with tubulin. Compare RMSD values for active vs. inactive analogs .
- Meta-Analysis : Aggregate data from PubChem and Scopus to identify outliers (e.g., substituent electronic effects vs. steric hindrance) .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (50–90°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) using a 3-factor Box-Behnken design .
- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor reaction progress and terminate at >90% conversion .
- Scale-Up : Use flow chemistry (e.g., Corning G1 reactor) to maintain heat/mass transfer efficiency at >10 g batches .
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics?
- Methodological Answer :
- NOESY : Detect through-space interactions between the piperidine protons and indazole ring to confirm folded conformations in DMSO .
- HSQC : Assign 13C-1H correlations for the trifluoromethyl-m-tolyl group (e.g., quaternary carbon at δ 125 ppm) .
- Variable-Temperature NMR : Identify rotameric states of the piperidinopropoxy chain by observing signal splitting at −20°C .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Heat-treat lysates (37–65°C) and quantify remaining soluble tubulin via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Engineer cells with tubulin-NanoLuc and HaloTag-kinase fusions to measure real-time binding .
- CRISPR Knockout : Generate HEK293 cells lacking β-tubulin isoforms (e.g., TUBB3) to assess specificity .
Q. How do metabolic stability studies inform lead optimization?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS (t1/2 >30 min desirable) .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 (fluorogenic assays) to prioritize analogs with IC50 >10 µM .
- Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., piperidine N-oxide) or demethylation products .
Properties
CAS No. |
26660-66-2 |
---|---|
Molecular Formula |
C22H24F3N3O |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C22H24F3N3O/c23-22(24,25)17-8-6-9-18(16-17)28-20-11-3-2-10-19(20)21(26-28)29-15-7-14-27-12-4-1-5-13-27/h2-3,6,8-11,16H,1,4-5,7,12-15H2 |
InChI Key |
GOOCKQPCDXFPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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